molecular formula C16H20N4O3S2 B11350301 4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11350301
M. Wt: 380.5 g/mol
InChI Key: MBIFEAPNGXDRFO-UHFFFAOYSA-N
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Description

4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a thiadiazole ring, a piperidine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group and the thiadiazole ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methylpiperidin-1-yl)sulfonylaniline
  • 1,3,4-thiadiazole derivatives
  • Piperidine derivatives

Uniqueness

What sets 4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H20N4O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

4-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C16H20N4O3S2/c1-11-4-3-9-20(10-11)25(22,23)14-7-5-13(6-8-14)17-16(21)15-12(2)18-19-24-15/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21)

InChI Key

MBIFEAPNGXDRFO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

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